molecular formula C12H15NO5S B13980479 5-(Cyclobutylsulfamoyl)-2-methoxybenzoic acid CAS No. 89704-61-0

5-(Cyclobutylsulfamoyl)-2-methoxybenzoic acid

Cat. No.: B13980479
CAS No.: 89704-61-0
M. Wt: 285.32 g/mol
InChI Key: BMTGPYPBLIGUSD-UHFFFAOYSA-N
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Description

5-(Cyclobutylsulfamoyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a cyclobutylsulfamoyl group attached to the benzoic acid core, along with a methoxy group at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclobutylsulfamoyl)-2-methoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclobutylsulfamoyl Group: This step involves the reaction of cyclobutylamine with a sulfonyl chloride to form the cyclobutylsulfamoyl intermediate.

    Attachment to the Benzoic Acid Core: The cyclobutylsulfamoyl intermediate is then reacted with 2-methoxybenzoic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclobutylsulfamoyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

5-(Cyclobutylsulfamoyl)-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Cyclobutylsulfamoyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Cyclopropylsulfamoyl)-2-methoxybenzoic acid
  • 5-(Cyclopentylsulfamoyl)-2-methoxybenzoic acid
  • 5-(Cyclohexylsulfamoyl)-2-methoxybenzoic acid

Uniqueness

5-(Cyclobutylsulfamoyl)-2-methoxybenzoic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can lead to variations in biological activity, chemical reactivity, and physical properties, making it a valuable compound for research and development.

Properties

CAS No.

89704-61-0

Molecular Formula

C12H15NO5S

Molecular Weight

285.32 g/mol

IUPAC Name

5-(cyclobutylsulfamoyl)-2-methoxybenzoic acid

InChI

InChI=1S/C12H15NO5S/c1-18-11-6-5-9(7-10(11)12(14)15)19(16,17)13-8-3-2-4-8/h5-8,13H,2-4H2,1H3,(H,14,15)

InChI Key

BMTGPYPBLIGUSD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCC2)C(=O)O

Origin of Product

United States

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